molecular formula C75H98F3N17O20S B3027299 Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt CAS No. 127134-13-8

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt

Cat. No.: B3027299
CAS No.: 127134-13-8
M. Wt: 1646.7 g/mol
InChI Key: QOGMRDPAVAJBKR-OYJKPBOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt, also known as DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, is a biologically active peptide . It is also referred to as HIV protease substrate I in some literature . This compound is a bifunctional peptide that inhibits HIV protease . The peptide binds to the active site of the enzyme and blocks access to the catalytic triad, inhibiting its function .


Molecular Structure Analysis

The molecular formula of this compound is C75H98F3N17O20S . Its molecular weight is 1646.7 g/mol . The compound is a complex structure with multiple functional groups, including a fluorescent donor (EDANS) and a quenching acceptor (DABCYL), attached at the COOH- and NH₂-termini .


Chemical Reactions Analysis

This compound is a fluorogenic HIV-1 protease substrate. It consists of an octapeptide with a fluorescent donor (EDANS) and a quenching acceptor (DABCYL), attached at the COOH- and NH₂-termini . The γ-Abu spacer was inserted to avoid potential steric hindrance of substrate binding by the bulky acceptor . This FRET substrate is cleaved by the HIV-1 protease at the Tyr-Pro bond, which results in a time-dependent increase in fluorescence intensity .

Scientific Research Applications

HIV Protease Inhibition Studies

Research indicates that Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt has applications in the study of HIV protease inhibition. The compound's role in these studies primarily involves acting as a fluorogenic substrate for HIV protease, allowing for the assessment of protease activity and the screening of potential protease inhibitors.

  • Lam et al. (2000) examined the aqueous and methanol extracts of thirty-one herbs traditionally used as anti-fever remedies in China for their in vitro inhibition on HIV-1 protease. They used a fluorogenic substrate containing a sequence similar to Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans for this purpose, demonstrating its application in screening herbal extracts for HIV-1 protease inhibition activity (Lam et al., 2000).

  • Matayoshi et al. (1990) developed an assay based on intramolecular fluorescence resonance energy transfer using a substrate similar to Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans. This assay facilitated continuous data acquisition of substrate hydrolysis, enhancing the study of HIV protease and its inhibitors (Matayoshi et al., 1990).

Peptide Synthesis and Proteinase Studies

The compound is also relevant in the field of peptide synthesis and proteinase studies.

  • Bláha et al. (1991, 1992) synthesized protected peptides on a resin and used these for the synthesis of analogs of an HIV proteinase nonapeptide substrate, demonstrating the utility of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans in the creation of peptides for HIV proteinase study (Bláha et al., 1991) (Bláha et al., 1992).

  • Copeland et al. (1990) studied a nonapeptide containing a retroviral Tyr-Pro cleavage site, which is a good substrate for HIV proteinases, indicating the relevance of the Tyr-Pro bond present in Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans in such studies (Copeland et al., 1990).

Mechanism of Action

Target of Action

The primary target of the compound, also known as DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, is the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, being responsible for the correct processing of viral polyproteins and the maturation of infectious virus .

Mode of Action

The compound acts as a fluorogenic substrate for the HIV-1 protease . It consists of an octapeptide with a fluorescent donor (EDANS) and a quenching acceptor (DABCYL), attached at the COOH- and NH₂-termini . The γ-Abu spacer is inserted to avoid potential steric hindrance of substrate binding by the bulky acceptor .

Biochemical Pathways

Upon interaction with the HIV-1 protease, the compound is cleaved at the Tyr-Pro bond . This cleavage results in a time-dependent increase in fluorescence intensity, which can be detected by excitation at 340 nm and emission at 490 nm . This process is part of the broader biochemical pathway of HIV-1 viral replication and maturation .

Pharmacokinetics

The compound’s use as a research tool in the continuous assay for hiv protease activity suggests that it is likely designed for optimal bioavailability in the experimental settings .

Result of Action

The cleavage of the compound by the HIV-1 protease and the subsequent increase in fluorescence intensity provide a measure of the protease’s activity . This can be used to study the enzyme’s function and to screen for potential inhibitors, contributing to the development of therapeutics for HIV/AIDS .

Properties

IUPAC Name

5-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H97N17O18S/c1-7-42(4)64(72(104)85-63(41(2)3)71(103)82-52(30-32-59(74)93)66(98)79-36-35-77-51-14-8-13-50-49(51)12-9-16-58(50)109(106,107)108)86-70(102)57-15-11-37-90(57)73(105)55(38-43-18-28-48(92)29-19-43)84-68(100)54(39-61(76)95)83-67(99)53(31-33-60(75)94)81-69(101)56(40-91)80-62(96)17-10-34-78-65(97)44-20-22-45(23-21-44)87-88-46-24-26-47(27-25-46)89(5)6/h8-9,12-14,16,18-29,41-42,52-57,63-64,77,91-92H,7,10-11,15,17,30-40H2,1-6H3,(H2,74,93)(H2,75,94)(H2,76,95)(H,78,97)(H,79,98)(H,80,96)(H,81,101)(H,82,103)(H,83,99)(H,84,100)(H,85,104)(H,86,102)(H,106,107,108)/t42-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNZDVLUBHVXEG-OYZHKFNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H97N17O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043828
Record name L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127134-13-8
Record name L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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